Scientific Field: Pharmaceutical Chemistry
Summary of Application: A simple, rapid, accurate, and precise HPLC method was developed and validated for the simultaneous quantification of prifinium bromide and paracetamol combination in pharmaceutical dosage form.
Methods of Application: The separation was achieved on a normal phase-nitrile (CN) column. The mobile phase consisted of 30 mM ammonium acetate buffer–acetonitrile (50%:50%, v/v) at pH = 6.5. The UV detection was carried out at a wavelength of 254 nm.
Results: A linear response was observed over a concentration range 3–50 μg/mL for prifinium bromide and paracetamol. The limit of detection for prifinium bromide was 0.75 μg/mL and its limit of quantification was 2.30 μg/mL.
Prifinium Bromide is primarily used as an antimuscarinic agent with antispasmodic and antiemetic properties, and it’s often used in the treatment of irritable bowel syndrome and irritable colon syndrome .
Prifinium bromide is an antimuscarinic agent primarily used for its antispasmodic and antiemetic properties. It is particularly effective in treating conditions like irritable bowel syndrome by reducing muscle spasms in the gastrointestinal tract. The compound belongs to the class of organic compounds known as diphenylmethanes, characterized by its structure where two hydrogen atoms in methane are replaced by phenyl groups. Its chemical formula is , with a molecular weight of approximately 386.37 g/mol .
The primary biological activity of prifinium bromide is its antimuscarinic effect, which involves blocking muscarinic acetylcholine receptors. This action leads to decreased gastrointestinal motility and secretions, providing relief from symptoms associated with gastrointestinal disorders. Additionally, prifinium bromide exhibits antiemetic properties, making it useful in preventing nausea and vomiting . Its pharmacokinetics suggest a favorable absorption profile, although specific details on metabolism and excretion remain limited.
Prifinium bromide can be synthesized through several methods, typically involving the reaction of diphenylmethanol derivatives with suitable amines under acidic or basic conditions. One notable synthesis route involves the chemoselective activation of epoxides in the presence of unprotected aliphatic amines using lanthanum triflate as a catalyst . The reaction conditions are crucial for achieving high yields and purity.
Prifinium bromide is primarily used in the medical field for treating functional gastrointestinal disorders. Its antimuscarinic properties make it effective for alleviating symptoms related to irritable bowel syndrome and other similar conditions. Additionally, it has applications in veterinary medicine for managing gastrointestinal issues in animals .
Interaction studies indicate that prifinium bromide may interact with other medications, potentially altering their effects or increasing the risk of adverse reactions. For instance, concurrent use with other anticholinergic drugs can enhance side effects such as dry mouth or blurred vision. Therefore, careful monitoring is recommended when prescribing this compound alongside other medications .
Prifinium bromide shares structural similarities with several other compounds in the diphenylmethane class and quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Prifinium Bromide | Antimuscarinic agent with specific use in IBS | |
| Pyridinium Bromide | Smaller structure; used primarily as a disinfectant | |
| Pyrodifenium Bromide | Similar structure but different pharmacological uses | |
| Trihexyphenidyl | Used mainly for Parkinson's disease; less specific to IBS | |
| Dicyclomine | Antispasmodic but not a quaternary ammonium compound |
Prifinium bromide's unique combination of chemical structure and specific therapeutic applications distinguishes it from these similar compounds, particularly in its targeted action on muscarinic receptors in the gastrointestinal tract .
Prifinium bromide exists as a white to off-white crystalline solid powder at room temperature [1] [2] [3]. The compound exhibits characteristic organoleptic properties that are important for pharmaceutical formulation. Notably, prifinium bromide, as a quaternary ammonium compound, possesses a distinctly bitter taste [4], which necessitates taste-masking strategies in oral formulations to enhance patient compliance. This bitter taste is attributed to its quaternary ammonium structure, which is a common characteristic among compounds in this chemical class.
The crystalline nature of prifinium bromide is evidenced by its well-defined melting point and consistent physical appearance across different commercial sources [2] [3] [5]. The compound maintains its solid-state characteristics under normal storage conditions and demonstrates typical powder flow properties suitable for pharmaceutical processing.
Prifinium bromide exhibits limited aqueous solubility, which is characteristic of quaternary ammonium compounds. The compound demonstrates slight solubility in water and dimethyl sulfoxide (DMSO) [1] [6] [7]. Specific solubility data indicates water solubility of approximately 7.22 × 10⁻⁵ mg/mL [8], while in DMSO, the compound achieves a solubility of 70 mg/mL (181.17 mM) [7]. In ethanol, prifinium bromide shows good solubility, whereas it is practically insoluble in acetone [9].
The dissolution behavior of prifinium bromide has been extensively studied in pharmaceutical formulation research. In orodispersible tablet formulations, the compound demonstrates rapid and complete dissolution, achieving more than 99% drug release within the first two minutes in both phosphate buffer (pH 6.8) and simulated gastric fluid (pH 2.1) [10]. This rapid dissolution profile is crucial for its therapeutic efficacy and bioavailability.
Table 1: Solubility Profile of Prifinium Bromide
| Solvent/Medium | Solubility | Reference |
|---|---|---|
| Water | Slightly soluble | [1] [6] [7] |
| Dimethyl sulfoxide (DMSO) | 70 mg/mL (181.17 mM) | [7] |
| Ethanol | Soluble | [9] |
| Acetone | Practically insoluble | [9] |
| Water (calculated) | 7.22 × 10⁻⁵ mg/mL | [8] |
Prifinium bromide demonstrates well-defined thermal characteristics with a melting point range of 216-218°C [11] [6] [12] [13] [14]. This relatively high melting point indicates strong intermolecular forces within the crystal lattice, consistent with the ionic nature of the bromide salt. The free base form of the compound exhibits a boiling point of 183-185°C at 0.15 mmHg [11] [12], indicating thermal stability under reduced pressure conditions.
The compound shows good thermal stability under normal storage conditions but requires protection from elevated temperatures. Storage recommendations specify maintaining the compound at 2-10°C for optimal stability [2] [3] [5], although it remains stable at room temperature when properly sealed and stored in dry conditions [6] [13]. Studies indicate that both standard and sample preparations remain stable for three days at room temperature and under refrigerated conditions [15].
Table 2: Thermal Properties of Prifinium Bromide
| Property | Value | Source |
|---|---|---|
| Melting Point | 216-218°C | [11] [6] [12] [13] [14] |
| Boiling Point (Free base) | 183-185°C at 0.15 mmHg | [11] [12] |
| Storage Temperature | 2-10°C (optimal) | [2] [3] [5] |
| Room Temperature Stability | 3 days | [15] |
The partition coefficient of prifinium bromide reflects its moderate lipophilicity characteristics. Computational predictions provide varying logP values: ALOGPS calculations yield a logP of 2.13 [8], while Chemaxon algorithms predict a lower value of 0.7 [8]. This discrepancy in calculated values highlights the complexity of predicting partition coefficients for quaternary ammonium compounds.
The molecular structure of prifinium bromide contributes to its unique polarity profile. The compound possesses a polar surface area of 0 Ų [8], with no hydrogen bond donors and minimal hydrogen bond acceptors [8]. The molecule contains four rotatable bonds [8] [7], providing conformational flexibility that influences its interaction with biological membranes.
The quaternary ammonium center significantly impacts the compound's polarity and charge distribution. Recent theoretical studies have shown that the quaternary nitrogen accumulates electron density (-0.38751 e), while the bromine exhibits strong electronegativity and electron-withdrawing effects (-0.81746 e) [16]. This charge distribution affects the compound's partitioning behavior and membrane permeability characteristics.
Table 3: Partition Coefficient and Molecular Descriptors
| Parameter | Value | Method/Source |
|---|---|---|
| Predicted logP (ALOGPS) | 2.13 | [8] |
| Predicted logP (Chemaxon) | 0.7 | [8] |
| Polar Surface Area | 0 Ų | [8] |
| Hydrogen Bond Donors | 0 | [8] |
| Hydrogen Bond Acceptors | 0-1 | [8] |
| Rotatable Bonds | 4 | [8] [7] |
Prifinium bromide demonstrates good chemical stability under normal storage conditions, with specific stability requirements including protection from light due to its light-sensitive nature [1] [6] [13]. The compound should be stored in sealed containers under dry conditions at room temperature or preferably at 2-10°C [2] [3] [5].
Limited specific degradation pathway data is available for prifinium bromide in the literature. However, as a quaternary ammonium compound, it is generally stable to hydrolysis under physiological pH conditions. The compound shows stability in both acidic and basic environments when formulated appropriately, as evidenced by its successful formulation in various pharmaceutical preparations.
Studies on similar bromide salts suggest that degradation pathways may include photolytic degradation when exposed to ultraviolet light, emphasizing the importance of light protection during storage and handling [17]. The compound's stability profile supports its use in various pharmaceutical formulations, including oral solutions and tablet preparations.
Table 4: Stability Characteristics
| Condition | Stability | Duration | Source |
|---|---|---|---|
| Room Temperature (sealed, dry) | Stable | 3 days | [15] |
| Refrigerated (2-10°C) | Stable | 3 days | [2] [3] [5] |
| Light Exposure | Light sensitive | - | [1] [6] [13] |
| Aqueous Solution | Stable | pH dependent | [10] |
While specific polymorphic studies of prifinium bromide are limited in the available literature, the compound's crystalline nature suggests potential for polymorphic behavior. The consistent melting point range of 216-218°C across multiple sources indicates a stable crystalline form under normal conditions [11] [6] [12] [13] [14].
Recent theoretical investigations have provided insights into the solid-state characteristics of prifinium bromide. Density functional theory studies reveal that the compound exhibits specific bond length variations, with N3-C7 and C6-C7 bonds exceeding standard values due to hyperconjugation and steric strain effects [16]. Potential energy surface scans have identified stable conformers at specific dihedral angles, providing information about the compound's conformational preferences in the solid state.
The compound's crystal structure accommodates its quaternary ammonium center within a pyrrolidinium ring system, with two phenyl groups contributing to the overall molecular architecture [11] [16]. This structural arrangement influences the compound's packing in the crystalline state and may affect its dissolution and bioavailability characteristics.
The relative density of prifinium bromide is reported as 1.31 g/cm³ [7], indicating a moderately dense crystalline structure. This density value is consistent with the compound's molecular weight and crystalline packing efficiency.
Table 5: Solid-State Properties
| Property | Value | Source |
|---|---|---|
| Crystal Form | White crystalline powder | [1] [2] [3] |
| Melting Point | 216-218°C | [11] [6] [12] [13] [14] |
| Relative Density | 1.31 g/cm³ | [7] |
| Crystal Stability | Stable at room temperature | [6] [13] |
| Polymorphic Data | Limited available | - |
Irritant